molecular formula C10H19NO2 B13652138 sec-Butyl (2S)-piperidine-2-carboxylate

sec-Butyl (2S)-piperidine-2-carboxylate

Cat. No.: B13652138
M. Wt: 185.26 g/mol
InChI Key: SXJAFBREGOXRND-GKAPJAKFSA-N
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Description

Butan-2-yl (2S)-piperidine-2-carboxylate is an organic compound that belongs to the class of esters It is characterized by the presence of a butan-2-yl group attached to a piperidine ring, which is further connected to a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butan-2-yl (2S)-piperidine-2-carboxylate typically involves the esterification of (2S)-piperidine-2-carboxylic acid with butan-2-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods

In an industrial setting, the production of butan-2-yl (2S)-piperidine-2-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Butan-2-yl (2S)-piperidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Butan-2-yl (2S)-piperidine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of butan-2-yl (2S)-piperidine-2-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active piperidine-2-carboxylic acid, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Butan-2-yl (2R)-piperidine-2-carboxylate: The enantiomer of the compound with different stereochemistry.

    Butan-2-yl (2S)-pyrrolidine-2-carboxylate: A similar compound with a pyrrolidine ring instead of a piperidine ring.

    Butan-2-yl (2S)-azetidine-2-carboxylate: A related compound with an azetidine ring.

Uniqueness

Butan-2-yl (2S)-piperidine-2-carboxylate is unique due to its specific stereochemistry and the presence of the piperidine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

butan-2-yl (2S)-piperidine-2-carboxylate

InChI

InChI=1S/C10H19NO2/c1-3-8(2)13-10(12)9-6-4-5-7-11-9/h8-9,11H,3-7H2,1-2H3/t8?,9-/m0/s1

InChI Key

SXJAFBREGOXRND-GKAPJAKFSA-N

Isomeric SMILES

CCC(C)OC(=O)[C@@H]1CCCCN1

Canonical SMILES

CCC(C)OC(=O)C1CCCCN1

Origin of Product

United States

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